3-Bromo-5-(pyrrolidin-1-yl)pyridine
Overview
Description
3-Bromo-5-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound . Its molecular formula is C9H11BrN2 and it has a molecular weight of 227.10 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the retrieved papers .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Antibacterial Activity
- The use of 3-Bromo-5-(pyrrolidin-1-yl)pyridine derivatives in antimicrobial activity has been explored. For instance, its derivatives have shown effectiveness against aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Chemical Synthesis and Structural Studies
- This compound has been utilized in the synthesis of various heterocyclic derivatives, demonstrating its versatility in chemical synthesis. The structural analysis of these derivatives has provided insights into their potential applications in drug design and development (Kuhn, Al-Sheikh, & Steimann, 2003).
Photophysical and Electrochemical Properties
- Research has also delved into the photophysical and electrochemical properties of compounds derived from this compound, suggesting their potential use in materials science, particularly in the development of organic light-emitting devices (Stagni et al., 2008).
Quantum Mechanical Investigations
- Quantum mechanical investigations of derivatives have been conducted, indicating their potential as chiral dopants for liquid crystals and other applications in materials science (Ahmad et al., 2017).
NMR Spectroscopy and Computational Studies
- The compound and its derivatives have been the subject of NMR spectroscopy and computational studies, aiding in the understanding of their molecular structure and potential applications in drug discovery and materials science (Paudler & Dunham, 1965).
Antiviral Properties
- Some studies have evaluated the antiviral properties of derivatives, indicating potential applications in the development of new antiviral agents (Bergstrom et al., 1984).
Density Functional Theory (DFT) Studies
- DFT studies have been carried out on derivatives, offering insights into their electronic properties and potential applications in various fields including pharmaceuticals and materials science (Vural & Kara, 2017).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(pyrrolidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity. Exceeding this range can cause detrimental effects on the health of the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENROJLIHOQUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675129 | |
Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-19-8 | |
Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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